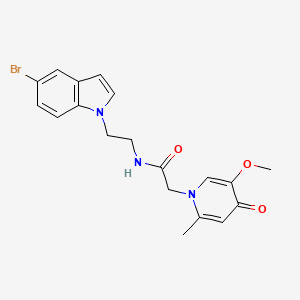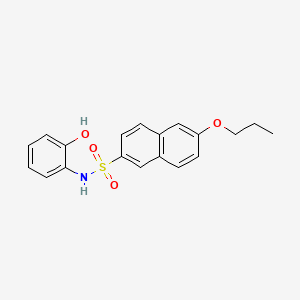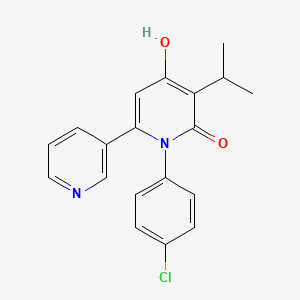
1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Functional Group Modifications: Introduction of the benzyl, chloro, and hydroxy groups can be achieved through various substitution reactions.
Addition of the Hexadienyl Side Chain: The hexadienyl side chain can be introduced via aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group could introduce various functional groups.
Aplicaciones Científicas De Investigación
1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-chloroindole: Used in the synthesis of pharmaceuticals.
3-hydroxyindole: A precursor for various bioactive molecules.
Uniqueness
The unique combination of functional groups in 1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C27H22ClNO3 |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
1-benzyl-5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one |
InChI |
InChI=1S/C27H22ClNO3/c28-22-15-16-25-24(17-22)27(32,26(31)29(25)19-21-12-5-2-6-13-21)18-23(30)14-8-7-11-20-9-3-1-4-10-20/h1-17,32H,18-19H2/b11-7+,14-8+ |
Clave InChI |
IHJRFJPQJFYAPL-HPIZBCMHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)/C=C/C=C/C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-9-butyl-9H-[1,2,4]triazolo[3,4-f]purin-3-yl hydrosulfide](/img/structure/B13369901.png)

![N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide](/img/structure/B13369908.png)
![Ethyl 2-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13369916.png)

![[4-amino-2-(1H-benzimidazol-2-yl)phenoxy]acetic acid](/img/structure/B13369940.png)


![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13369953.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13369959.png)
![6-{4-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369966.png)
![N-[1-(4-chlorophenyl)ethyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B13369969.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methylbenzoyl)-1-piperazinecarboxamide](/img/structure/B13369976.png)
